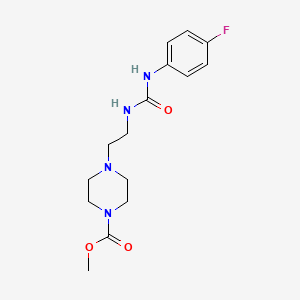

![molecular formula C15H11ClN2O4 B2486107 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine oxalate CAS No. 475041-05-5](/img/structure/B2486107.png)

3-(2-Chlorophenyl)imidazo[1,5-a]pyridine oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

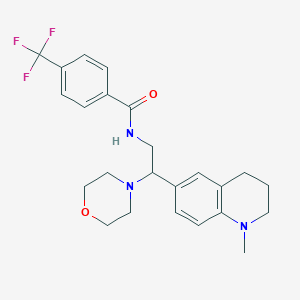

3-(2-Chlorophenyl)imidazo[1,5-a]pyridine oxalate is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains both an imidazole and pyridine ring. It has been synthesized using various methods and has shown promising results in scientific studies.

Applications De Recherche Scientifique

Corrosion Inhibition

Imidazo[4,5-b] pyridine derivatives, closely related to the chemical structure of interest, have demonstrated significant inhibition performance against mild steel corrosion in acidic environments. These inhibitors show high efficiency, with specific derivatives achieving up to 90% inhibition at minimal concentrations. Their behavior as mixed-type inhibitors has been validated through various analytical techniques, including Potentiodynamic Polarization (PDP), Electrochemical Impedance Spectroscopy (EIS), and Density Functional Theory (DFT) analyses. This research underscores the potential of imidazo pyridine derivatives in corrosion protection applications, particularly in industries where mild steel is extensively used and susceptible to acid-induced corrosion (Saady et al., 2021).

Biological Activity

Studies on derivatives of imidazo[1,2-a]pyridine have revealed moderate biological activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The synthesis and biological screening of these compounds contribute to the expanding library of bioactive molecules with potential applications in developing new antimicrobial agents. While specific activities vary, the research highlights the structural versatility and potential therapeutic value of imidazo pyridine derivatives (Bhuva et al., 2015).

Synthesis and Chemical Transformations

Recent advancements in synthetic chemistry have enabled the efficient production of 3-acyl imidazo[1,5-a]pyridines, which are prominent in pharmaceutical research. These compounds have traditionally been synthesized through multi-step reactions but can now be produced in a single step using electrochemical methods. This breakthrough simplifies the synthesis process, potentially accelerating the development of new pharmaceuticals and reducing production costs (Wang et al., 2022).

Advanced Materials and Catalysis

Imidazo pyridine derivatives have also found applications in the field of materials science and catalysis. For instance, copper-catalyzed tandem oxidative C–H amination/cyclizations provide a straightforward method for synthesizing imidazo[1,2-a]pyridines. This approach has facilitated the efficient synthesis of complex molecules, including pharmaceutical compounds like Zolimidine, used for treating peptic ulcers. The methodology exemplifies the utility of imidazo pyridine derivatives in synthesizing biologically active compounds and highlights the role of metal-catalyzed reactions in modern synthetic chemistry (Pericherla et al., 2013).

Orientations Futures

Given the growing interest in imidazo[1,5-a]pyridine derivatives , it’s likely that future research will continue to explore their synthesis, properties, and potential applications. This could include the development of new synthetic methods, the discovery of new biological activities, and the design of new materials based on these compounds.

Propriétés

IUPAC Name |

3-(2-chlorophenyl)imidazo[1,5-a]pyridine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2.C2H2O4/c14-12-7-2-1-6-11(12)13-15-9-10-5-3-4-8-16(10)13;3-1(4)2(5)6/h1-9H;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYDWRFQKZUOGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C3N2C=CC=C3)Cl.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

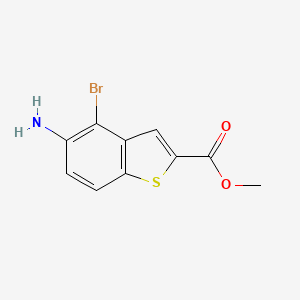

![4-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2486024.png)

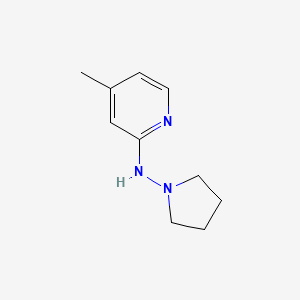

![2-amino-1-[2-(dimethylamino)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B2486026.png)

![N-(2-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2486030.png)

![2-((4-Chlorophenyl)sulfonyl)-1-(p-tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2486034.png)

![3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide](/img/structure/B2486035.png)

![1-[6-(phenylthio)pyridazin-3-yl]-N-(4-pyrrolidin-1-ylbenzyl)piperidine-4-carboxamide](/img/structure/B2486036.png)

![2-Chloro-N-[1-(1H-indazol-5-yl)ethyl]acetamide](/img/structure/B2486037.png)